N-Acetyl-D-alanine

Catalog No.
S663640
CAS No.
19436-52-3
M.F
C5H9NO3
M. Wt
131,13 g/mole
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Acetyl-D-alanine

CAS Number

19436-52-3

Product Name

N-Acetyl-D-alanine

IUPAC Name

(2R)-2-acetamidopropanoic acid

Molecular Formula

C5H9NO3

Molecular Weight

131,13 g/mole

InChI

InChI=1S/C5H9NO3/c1-3(5(8)9)6-4(2)7/h3H,1-2H3,(H,6,7)(H,8,9)/t3-/m1/s1

InChI Key

KTHDTJVBEPMMGL-GSVOUGTGSA-N

SMILES

CC(C(=O)O)NC(=O)C

Synonyms

N-Acetyl-D-alanine;19436-52-3;(R)-2-Acetamidopropanoicacid;Acetyl-D-Alanine;Ac-D-Ala-OH;N-ACETYLALANINE;(2R)-2-acetamidopropanoicacid;N-AcetylD-alanine;AmbotzAAA1909;PubChem12867;D-Alanine,N-acetyl-;AC1Q5JME;AC1L30LD;A4375_SIGMA;SCHEMBL330308;CHEMBL143309;(R)-2-acetamido-propanoicacid;CTK0I1220;KTHDTJVBEPMMGL-GSVOUGTGSA-N;MolPort-000-149-915;(R)-2-Acetylamino-propionicacid;ZINC114138;EINECS243-066-8;ANW-58539;AR-1K5741

Canonical SMILES

CC(C(=O)O)NC(=O)C

Isomeric SMILES

C[C@H](C(=O)O)NC(=O)C

Substrate for Enzyme Studies:

  • N-Ac-D-Ala acts as a substrate for enzymes called D-aminoacylases, which are involved in breaking down peptides containing D-amino acids. Researchers use N-Ac-D-Ala to identify, differentiate, and characterize these enzymes, aiding in understanding their function and potential therapeutic applications.

Investigating Antibiotic Interactions:

  • N-Ac-D-Ala is a component of the bacterial cell wall targeted by antibiotics like vancomycin. Studies employ N-Ac-D-Ala to understand how these antibiotics bind to and inhibit cell wall synthesis. This knowledge is crucial for developing new and effective antibiotics against antibiotic-resistant bacteria.

Studying Protein-Ligand Interactions:

  • The specific structure of N-Ac-D-Ala allows researchers to investigate how certain molecules bind to proteins. This information is valuable in designing new drugs and understanding how proteins interact with their natural ligands.

Additional Applications:

  • N-Ac-D-Ala may also serve as a reference compound in analytical techniques like chromatography for separating and identifying other molecules.
  • Origin: NADA is a metabolite, meaning it's a small molecule produced during the metabolic processes of certain organisms. One identified source is the baker's yeast, Saccharomyces cerevisiae [].
  • Significance: The primary research focus for NADA lies in its role as a substrate for enzymes. Substrates are molecules acted upon by enzymes to drive specific chemical reactions. NADA's role involves enzymes called D-aminoacylases, which break down molecules with a D-amino acid structure (NADA being one such molecule).

Molecular Structure Analysis

  • NADA has the chemical formula C5H9NO3.
  • Its structure features a central carbon chain with an amine group (NH2) attached at one end and a carboxylic acid group (COOH) at the other. A unique aspect is the presence of an acetyl group (CH3CO-) bonded to the first nitrogen atom (N-acetylation) [].

Chemical Reactions Analysis

  • Synthesis: While a specific synthesis pathway for NADA isn't readily available in scientific literature, its presence as a yeast metabolite suggests it's likely formed through cellular enzymatic processes involving D-alanine, a related amino acid.
  • Reactions with D-aminoacylases: NADA serves as a substrate for D-aminoacylase enzymes. These enzymes cleave the amide bond between the N-acetyl group and the D-alanine moiety, resulting in the formation of free D-alanine and acetate.

Reaction Equation:

CH3CO-NH-CH(CH3)-COOH (NADA) + H2O -> CH3COOH (acetate) + NH2-CH(CH3)-COOH (D-alanine)


Physical And Chemical Properties Analysis

  • Slightly soluble in water, similar to other small organic acids.
  • Relatively stable at low temperatures, as is typical for many organic molecules with amide bonds.

Mechanism of Action (if applicable)

NADA's primary mechanism of action in research revolves around its role as a substrate for D-aminoacylase enzymes. These enzymes play a part in bacterial cell wall degradation. NADA can be used to study the activity and specificity of D-aminoacylases.

Please note:

  • Information on specific properties and safety data may require further research through scientific databases or contacting chemical suppliers.
  • The provided mechanisms of action are based on the current understanding of NADA's role as a substrate for D-aminoacylase enzymes.

XLogP3

-0.9

UNII

IIE41SBQ9L

Other CAS

19436-52-3

Dates

Modify: 2023-08-15

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